8-(3-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4S/c1-16-5-7-19(8-6-16)29(26,27)24-13-14-28-21(24)9-11-23(12-10-21)20(25)17-3-2-4-18(22)15-17/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLJJUQAULEQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds provide insights into how substituent variations affect physicochemical and biological properties:
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structural Differences :
- Bromine at the para position on the benzoyl group (vs. meta in the target compound).
- Sulfonyl group contains 4-fluoro-3-methylphenyl (vs. 4-methylphenyl ).
- Implications: The para-bromo substituent may alter electronic distribution compared to meta-bromo.
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structural Differences :
- Dual sulfonyl groups: 4-methoxyphenylsulfonyl and methylsulfonyl .
- Lacks a benzoyl group.
- Implications :
- Increased polarity due to dual sulfonyl groups may improve aqueous solubility.
- Methoxy groups can act as electron-donating substituents, contrasting with bromine’s electron-withdrawing effects.
4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structural Differences :
- Chlorine replaces bromine on the sulfonyl group.
- 4-ethoxybenzoyl (vs. 3-bromobenzoyl) at position 6.
- Implications :
- Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance.
- Ethoxy groups introduce alkoxy-based hydrophobicity.
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structural Differences: Dual sulfonyl groups: 2,5-dimethylphenyl and 4-methylphenyl. No benzoyl substituent.
- Dual sulfonyl groups may increase metabolic stability.
Comparative Data Table
Key Findings and Hypothetical Implications
Substituent Position Matters : The meta vs. para position of bromine on the benzoyl group (as seen in vs. the target compound) could influence binding affinity in biological targets due to steric and electronic effects.
Sulfonyl vs.
Halogen Effects : Bromine’s larger atomic size and higher electronegativity compared to chlorine () may enhance van der Waals interactions in hydrophobic binding pockets.
Q & A
Synthesis and Optimization
Basic: What are the key steps in synthesizing 8-(3-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane? The synthesis involves multi-step reactions: (1) Formation of the spirocyclic core via cyclization of a diazepane precursor, (2) Introduction of the 3-bromobenzoyl group via acylation under anhydrous conditions, and (3) Sulfonylation at the 4-position using 4-methylbenzenesulfonyl chloride. Solvent selection (e.g., dichloromethane for acylation) and temperature control (0–5°C for sulfonylation) are critical to minimize side reactions .
Advanced: How can researchers resolve conflicting yield data reported for the final sulfonylation step? Discrepancies in yields (e.g., 45–78% in literature) may arise from variations in sulfonyl chloride purity, reaction time (2–12 hours), or workup procedures. Methodological standardization, including pre-activation of the amine with a base like triethylamine and rigorous exclusion of moisture, improves reproducibility. Parallel small-scale trials with controlled variables are recommended to identify optimal conditions .
Analytical Characterization
Basic: What spectroscopic techniques are essential for characterizing this compound? Key techniques include:
- NMR : H/C NMR to confirm spirocyclic connectivity and substituent positions (e.g., sulfonyl vs. benzoyl groups).
- HRMS : Validates molecular formula (CHBrNOS) with <2 ppm error.
- HPLC : Purity assessment using a C18 column and acetonitrile/water gradient .
Advanced: How can researchers address overlapping signals in H NMR spectra for the spirocyclic core? Overlapping proton signals (e.g., diazaspiro methylene groups) can be resolved using 2D NMR (COSY, HSQC) or variable-temperature NMR to exploit differential relaxation rates. Deuterated DMSO at 25°C is often optimal for resolving aromatic and aliphatic regions .
Biological Activity and Mechanisms
Basic: What biological targets are hypothesized for this compound? Similar spirocyclic sulfonamides exhibit activity against kinases (e.g., CDK2) and neurotransmitter receptors (e.g., 5-HT). The bromobenzoyl group may enhance DNA intercalation, while the sulfonyl moiety modulates solubility and target binding .
Advanced: How can researchers design experiments to confirm its mechanism of action in cancer cells? Use a combination of:
- Cellular assays : MTT/propidium iodide staining for proliferation/apoptosis (e.g., IC determination in HeLa or MDA-MB-231 lines).
- Flow cytometry : Cell cycle analysis (G2/M arrest suggests tubulin targeting).
- Western blotting : Evaluate phosphorylation of key proteins (e.g., Akt, ERK) .
Data Contradictions and Reproducibility
Advanced: How to reconcile conflicting cytotoxicity data across studies? Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin). Cross-validate results with orthogonal assays (e.g., ATP-luminescence vs. trypan blue exclusion) .
Structure-Activity Relationships (SAR)
Advanced: Which structural modifications enhance potency while reducing toxicity?
- Replace 3-bromobenzoyl with 3-fluorobenzoyl to improve metabolic stability.
- Introduce polar groups (e.g., carboxylic acid at the 3-position) to enhance solubility and reduce logP. SAR studies on analogs show a 10-fold potency increase with these modifications .
Computational Modeling
Advanced: How can in silico methods predict binding modes? Use molecular docking (AutoDock Vina) with homology-modeled targets (e.g., 5-HT receptor). MD simulations (AMBER) over 100 ns can assess binding stability. QSAR models incorporating Hammett σ values for substituents improve predictivity .
Derivative Synthesis
Advanced: What strategies diversify the spirocyclic scaffold for high-throughput screening?
- Parallel synthesis : Use Ugi-azide reactions to introduce variable aryl groups.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties.
- Protecting groups : tert-Butoxycarbonyl (Boc) for selective functionalization .
Toxicity and Selectivity
Advanced: How to improve the therapeutic index?
- Lipinski’s rule compliance : Adjust logP (<5) via PEGylation.
- Off-target profiling : Screen against hERG and CYP450 isoforms.
- Prodrug strategies : Esterify carboxylic acids to enhance bioavailability .
Cross-Disciplinary Applications
Advanced: What non-pharmacological applications exist for this scaffold?
- Materials science : Spirocyclic frameworks as ligands for luminescent metal complexes (e.g., Ir(III) for OLEDs).
- Catalysis : Chiral spirocycles in asymmetric synthesis (e.g., Henry reaction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
